Cannabidiolic acid

5-HT1A receptor Allosteric modulation Anti-emetic

Cannabidiolic acid (CBDA, CAS 1244-58-2) is the native biosynthetic precursor of cannabidiol (CBD) in Cannabis sativa, formed by CBDA synthase acting on cannabigerolic acid (CBGA). Unlike its neutral decarboxylation product CBD, CBDA retains a carboxylic acid moiety that fundamentally alters its receptor pharmacology, physicochemical properties, and biological stability.

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
CAS No. 1244-58-2
Cat. No. B030105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabidiolic acid
CAS1244-58-2
SynonymsCBDA; β-Resorcylic Acid
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O
InChIInChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1
InChIKeyWVOLTBSCXRRQFR-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cannabidiolic Acid (CBDA, CAS 1244-58-2): The Acidic Cannabinoid with Separate Pharmacological Identity from CBD


Cannabidiolic acid (CBDA, CAS 1244-58-2) is the native biosynthetic precursor of cannabidiol (CBD) in Cannabis sativa, formed by CBDA synthase acting on cannabigerolic acid (CBGA). Unlike its neutral decarboxylation product CBD, CBDA retains a carboxylic acid moiety that fundamentally alters its receptor pharmacology, physicochemical properties, and biological stability [1]. CBDA is non-psychoactive and has been shown to act as a positive allosteric modulator at the serotonin 5-HT1A receptor and as a selective cyclooxygenase-2 (COX-2) inhibitor, activities that are either absent or markedly weaker in CBD [2]. These distinct molecular mechanisms drive quantitatively different in vivo efficacy, making CBDA a separately sourced active pharmaceutical ingredient (API) rather than an interchangeable alternative to CBD.

Why Cannabidiolic Acid (CBDA) Cannot Be Substituted with Cannabidiol (CBD) in Research and Formulation


The presence of a single carboxylic acid group on CBDA creates a molecular entity that differs from CBD in receptor binding mode, enzyme inhibition profile, oral absorption efficiency, and nanoparticle formulation compatibility. CBDA functions as a positive allosteric modulator of 5-HT1A receptors, whereas CBD acts as an orthosteric partial agonist; these are qualitatively distinct pharmacological mechanisms [1]. CBDA selectively inhibits COX-2 with a defined IC50, while CBD lacks comparable selective COX-2 inhibition [2]. Furthermore, CBDA exhibits 5- to 20-fold greater systemic retention than CBD across multiple mammalian species and requires separate lipid-based nanoparticle optimization due to the carboxylic acid's impact on phospholipid interactions . These interlocking structural, pharmacological, and pharmacokinetic differences mean that CBDA and CBD are not biologically equivalent and cannot be interchanged as APIs without altering efficacy, safety, and formulation performance.

Quantitative Evidence for Cannabidiolic Acid (CBDA) Differentiation Against Structural Analogs and In-Class Compounds


CBDA Is a Positive Allosteric Modulator of 5-HT1A Receptors, Not an Orthosteric Agonist Like CBD

CBDA binds at the allosteric site of the human 5-HT1A receptor, blocking the exit of the orthosteric ligand and sustaining receptor activation, whereas CBD and CBG bind at the orthosteric site as partial agonists [1]. This fundamental difference in binding mode explains why CBDA is approximately 1000-fold more effective than CBD at alleviating emesis in animal models [1]. In rat brainstem [³⁵S]GTPγS binding assays, CBDA (0.1–100 nM) increased the E(max) of the 5-HT1A agonist 8-OH-DPAT, while CBD does not exhibit this allosteric enhancement [2].

5-HT1A receptor Allosteric modulation Anti-emetic Molecular dynamics

CBDA Selectively Inhibits COX-2 with 9-Fold Selectivity Over COX-1, Property Absent in CBD

CBDA selectively inhibits COX-2 enzyme activity with an IC50 of approximately 2 µM and demonstrates 9-fold higher selectivity for COX-2 over COX-1 [1]. In the same assay system, Δ9-tetrahydrocannabinolic acid (Δ9-THCA) was markedly less potent, with an IC50 greater than 100 µM for COX-2 [1]. Methylation of the carboxylic acid group of CBDA abolished COX-2 selectivity, confirming the carboxyl moiety as the key pharmacophore [1]. Importantly, CBD does not exhibit this selective COX-2 inhibition profile, as its primary anti-inflammatory mechanisms involve different pathways such as PPARγ and adenosine signaling.

Cyclooxygenase-2 COX-2 selectivity Anti-inflammatory NSAID-like

CBDA Formulation Performance in Lipid Nanoparticles Differs Fundamentally from CBD Due to Carboxylic Acid Moiety

When encapsulated in lipid-based nanoparticles (liposomes, emulsions, solid-lipid nanoparticles) using formulation parameters optimized for CBD, CBDA showed significantly lower encapsulation efficiency across all three nanoparticle types . Encapsulated CBDA concentrations were 0.35 mg/mL (liposome), 2.21 mg/mL (emulsion), and 0.01 mg/mL (SLNP), compared to 0.88, 3.98, and 0.31 mg/mL for CBD in corresponding formulations . After 30-day storage at 4°C, CBDA emulsions and SLNPs retained 0% of the encapsulated drug, while CBD formulations retained over 50% . These results demonstrate that the carboxylic acid group alters CBDA's interaction with phospholipids and surfactants, requiring independent formulation development.

Lipid nanoparticle Encapsulation efficiency Drug delivery Formulation stability

CBDA Demonstrates 5- to 20-Fold Higher Systemic Retention than CBD Across Mammalian Species

A comparative pharmacokinetic analysis across five mammalian species (human, dog, cat, horse, rat) reported that CBDA is absorbed and retained 5- to 20-fold more efficiently than CBD after oral administration, with a consistently shorter Tmax [1]. In horses specifically, a chronic oral dosing study found evidence of greater intestinal uptake or lower first-pass metabolism/clearance of CBDA relative to CBD [2]. These pharmacokinetic differences mean that equivalent oral doses of CBDA and CBD yield non-equivalent systemic exposures, directly impacting dosing regimen design.

Pharmacokinetics Oral bioavailability Cross-species AUC

CBDA Anti-Nausea Potency in Vivo Exceeds CBD and Demonstrates 5-HT1A Receptor Dependence

In the Suncus murinus vomiting model, CBDA at 0.1 and 0.5 mg/kg i.p. significantly reduced both motion-induced and toxin-induced vomiting and increased the latency to first emetic episode [1]. In rats, CBDA at doses as low as 0.01 mg/kg i.p. suppressed LiCl-induced conditioned gaping (a validated nausea proxy), and this effect was blocked by the selective 5-HT1A antagonist WAY100635 (0.1 mg/kg), confirming receptor mediation [1]. CBD required higher doses to achieve comparable anti-nausea effects in the same models, consistent with the allosteric vs. orthosteric mechanistic distinction. Furthermore, CBDA at sub-effective doses potentiated the anti-nausea action of ondansetron, a 5-HT3 antagonist, suggesting clinical utility in combination anti-emetic regimens [2].

Anti-emetic Nausea Conditioned gaping Ondansetron potentiation

Acidic Cannabinoid Class: CBDA vs. THCA Divergence in COX-2 Inhibition Confirms Carboxyl Moiety Is Not Sufficient for Activity

Within the acidic cannabinoid class, CBDA (IC50 ≈ 2 µM, 9-fold COX-2 selective) and Δ9-THCA (IC50 > 100 µM, non-selective) exhibit a greater than 50-fold difference in COX-2 inhibitory potency despite both possessing a salicylic acid-like carboxyl group [1]. The critical structural determinant is the freedom of the phenolic hydroxyl groups in CBDA, which are constrained within the dibenzopyran ring system of THCA [1]. This intra-class comparison establishes that the carboxylic acid alone is not the basis for activity; the complete CBDA scaffold is required, making CBDA uniquely potent among natural acidic cannabinoids for COX-2 selective inhibition.

Structure-activity relationship Carboxylic acid pharmacophore THCA COX selectivity

Evidence-Based Application Scenarios Where Cannabidiolic Acid (CBDA) Provides a Verifiable Advantage Over CBD and Other Cannabinoids


Anti-Emetic Drug Development Targeting Chemotherapy-Induced Nausea and Vomiting (CINV)

CBDA demonstrates approximately 1000-fold greater potency than CBD in preclinical anti-emetic models, with a mechanism (5-HT1A positive allosteric modulation) that complements standard-of-care 5-HT3 antagonists like ondansetron [1]. The defined receptor mechanism and high potency at low doses (0.01 mg/kg in rats) support development as a CINV adjunct therapy where current options fail, particularly for anticipatory nausea where no specific therapy exists [1].

Selective COX-2 Inhibitor Research Using a Natural Product Scaffold

CBDA is the only natural cannabinoid with demonstrated selective COX-2 inhibition (IC50 ≈ 2 µM, 9-fold selectivity over COX-1) [2]. This property is absent in CBD and is >50-fold weaker in the structurally related THCA, making CBDA the sole candidate for cannabinoid-based anti-inflammatory research targeting the COX-2 pathway without the gastrointestinal toxicity associated with non-selective COX inhibition [2].

Lipid Nanoparticle Formulation Programs Requiring Separate CBDA-Specific Optimization

Evidence that CBD-optimized lipid nanoparticle formulations fail for CBDA—with encapsulation efficiency reduced by 40-97% and 30-day drug retention dropping to 0% for emulsion and SLNP platforms —creates a distinct industrial need for CBDA-specific formulation development. Companies investing in lipid-based CBDA delivery cannot use off-the-shelf CBD formulation protocols and must independently optimize excipient composition, pH, and processing parameters .

Veterinary Cannabinoid Products Requiring Higher Oral Bioavailability

Cross-species PK data demonstrate that CBDA achieves 5- to 20-fold higher systemic retention than CBD after oral dosing, with a shorter Tmax [3]. In equine studies, CBDA showed evidence of greater intestinal uptake or lower first-pass clearance, addressing the well-documented poor oral bioavailability of CBD in horses [4]. Veterinary product developers targeting companion animal or equine markets should prioritize CBDA for oral formulations where CBD bioavailability is insufficient.

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